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Compound of Interest

Compound Name: (R)-1-Cbz-3-aminopiperidine

Cat. No.: B1270722 Get Quote

An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine: A Versatile Chemical Building

Block

Abstract
(R)-1-Cbz-3-aminopiperidine is a pivotal chiral building block in modern medicinal chemistry

and pharmaceutical development. Its rigid, saturated heterocyclic structure, combined with a

defined stereocenter and orthogonally protected amino groups, makes it an invaluable scaffold

for creating complex, biologically active molecules. This technical guide provides a

comprehensive overview of its physicochemical properties, synthesis, and critical applications

in drug discovery, complete with detailed experimental protocols and data presented for

researchers, scientists, and drug development professionals.

Core Properties of (R)-1-Cbz-3-aminopiperidine
Understanding the fundamental properties of this building block is crucial for its effective

application in synthetic chemistry.
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Property Value

IUPAC Name benzyl (3R)-piperidin-3-ylcarbamate

Synonyms
(R)-3-Amino-1-N-Cbz-piperidine, (R)-N-Cbz-3-

aminopiperidine

CAS Number 1044560-96-4[1]

Molecular Formula C13H18N2O2[1]

Molecular Weight 234.29 g/mol [1]

Appearance White to off-white solid or yellow oil[2]

Melting Point 168-170°C[2]

Boiling Point 367.2 ± 42.0 °C (Predicted)[2]

Density 1.151 ± 0.06 g/cm³ (Predicted)[2]

Synthesis and Experimental Protocols
The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group due to its

stability across a range of conditions and its straightforward removal via catalytic

hydrogenolysis.[3] The most common method for its installation is the reaction of an amine with

benzyl chloroformate (Cbz-Cl) under basic conditions, known as the Schotten-Baumann

reaction.[3][4]

Experimental Protocol: N-Cbz Protection of (R)-3-
Aminopiperidine
This protocol details the synthesis of (R)-1-Cbz-3-aminopiperidine from (R)-3-

aminopiperidine.

Materials:

(R)-3-Aminopiperidine (or its dihydrochloride salt)

Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Deionized Water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolve (R)-3-aminopiperidine (1.0 equiv) in a mixture of DCM and water (1:1). If starting

from the dihydrochloride salt, add a suitable base like Na₂CO₃ (2.5 equiv) to neutralize the

acid.

Cool the vigorously stirred mixture to 0 °C in an ice-water bath.

Slowly add benzyl chloroformate (1.05–1.1 equiv) dropwise, ensuring the internal

temperature does not exceed 10 °C.[3] The base neutralizes the HCl byproduct generated

during the reaction.[3][4]

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 2-20 hours, monitoring progress by Thin-Layer Chromatography (TLC).

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the

organic layer.

Extract the aqueous layer with two additional portions of DCM.

Combine the organic layers and wash sequentially with 1M HCl (optional, to remove any

unreacted amine), saturated NaHCO₃ solution, and finally, brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purify the resulting crude residue by silica gel column chromatography to yield the final

product.
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Quantitative Data Summary:

Parameter Value

Typical Yield 85-95%

Purity (by HPLC/NMR) >97%

Optical Purity >98% ee

Spectroscopic Data Confirmation
The structure of (R)-1-Cbz-3-aminopiperidine can be unequivocally confirmed using standard

spectroscopic methods.

Technique Data

¹H NMR

Consistent with the structure, showing

characteristic peaks for the aromatic protons of

the benzyl group (~7.3 ppm), the benzylic

methylene protons (~5.1 ppm), and the

piperidine ring protons.[1]

Molecular Formula C13H18N2O2[1]

Molecular Weight 234.29[1]

Applications in Drug Discovery
Chiral building blocks are indispensable in drug development as the biological activity of a

molecule is critically dependent on its three-dimensional structure.[5][6][7] The piperidine ring is

a highly prevalent scaffold in pharmaceuticals, and (R)-1-Cbz-3-aminopiperidine provides a

robust starting point for creating diverse libraries of drug candidates.[8][9]

Logical Workflow in Drug Development
The use of a chiral building block like (R)-1-Cbz-3-aminopiperidine follows a structured path

from initial synthesis to a final drug candidate. This workflow ensures that the desired

stereochemistry is maintained while allowing for diverse functionalization.
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Caption: Drug development workflow using a chiral building block.
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Role in Targeted Therapies: DPP-IV Inhibitors
Derivatives of (R)-3-aminopiperidine are key components in the synthesis of Dipeptidyl

Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[10][11] The

(R)-aminopiperidine moiety often serves as a crucial pharmacophore that binds to the active

site of the DPP-IV enzyme. Alogliptin is a prominent example of a DPP-IV inhibitor whose

structure is built upon this chiral scaffold.[8]

Signaling Pathway: Inhibition of DPP-IV
DPP-IV inhibitors function by preventing the degradation of incretin hormones like GLP-1,

thereby enhancing glucose-dependent insulin secretion. The diagram below illustrates this

mechanism.
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Caption: Mechanism of action for a DPP-IV inhibitor.

Conclusion
(R)-1-Cbz-3-aminopiperidine stands out as a high-value, versatile building block for

pharmaceutical research and development. Its pre-defined stereochemistry and adaptable

functional groups provide a reliable and efficient route to enantiomerically pure drug

candidates. The well-established protocols for its synthesis and manipulation make it an

accessible and essential tool for chemists aiming to construct novel therapeutics with improved
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efficacy and safety profiles. As drug discovery continues to demand greater molecular

complexity and stereochemical precision, the importance of foundational scaffolds like (R)-1-
Cbz-3-aminopiperidine will only continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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